[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone
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Overview
Description
“2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone” is a chemical compound with the CAS Number: 338415-54-6 . It has a molecular weight of 292.71 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H11ClF2O/c17-13-2-1-3-14 (19)15 (13)11-8-12 (11)16 (20)9-4-6-10 (18)7-5-9/h1-7,11-12H,8H2 .Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Chemosensors Development
Compounds with complex aromatic structures, similar to the provided chemical, often find applications in the development of chemosensors. For example, research on fluorescent chemosensors based on specific fluorophoric platforms, like 4-Methyl-2,6-diformylphenol (DFP), has shown significant potential for detecting a wide range of analytes, including metal ions, anions, and neutral molecules. These chemosensors offer high selectivity and sensitivity, crucial for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Synthetic Methodologies
Compounds with fluorophenyl groups are critical intermediates in synthetic organic chemistry, particularly in the pharmaceutical industry. An example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. The development of practical and efficient synthetic methodologies for such compounds is an area of active research, aiming to improve yields, reduce costs, and minimize environmental impact (Qiu et al., 2009).
Environmental and Biological Applications
The investigation into the environmental and biological effects of organochlorine compounds provides insights into the potential applications and implications of using similar complex organics. For instance, the toxicity and environmental fate of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been extensively studied to understand their impact on ecosystems and human health. Such research helps in assessing the risks associated with the use of these chemicals and in developing safer alternatives (Zuanazzi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2O/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20)9-4-6-10(18)7-5-9/h1-7,11-12H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEDZFPKAQTTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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